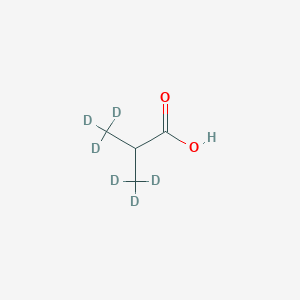

2-Methyl-d3-propionic-3,3,3-d3 acid

描述

2-Methyl-d3-propionic-3,3,3-d3 acid is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-d3-propionic-3,3,3-d3 acid typically involves the deuteration of 2-methylpropionic acid. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms.

化学反应分析

Oxidation Reactions

Deuterium substitution at the methyl and propionic acid positions alters reaction kinetics but retains fundamental reactivity.

-

Reagents and Conditions :

- Potassium permanganate (KMnO₄) under acidic or neutral conditions.

- Chromium trioxide (CrO₃) in aqueous or organic solvents.

- Products :

Example Reaction :

Reduction Reactions

Reduction of the carboxylic acid group proceeds with standard hydride reagents.

-

Reagents and Conditions :

- Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

- Sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

- Products :

Mechanistic Insight :

Deuterium’s higher mass stabilizes transition states, leading to slower reduction kinetics compared to non-deuterated analogs .

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution to form derivatives.

-

Reagents and Conditions :

- Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.

- Phosphorus pentachloride (PCl₅) in refluxing benzene.

- Products :

Example Pathway :

Comparative Reactivity Data

The kinetic isotope effect (KIE) and deuterium’s influence on reaction outcomes are summarized below:

| Reaction Type | Reagent | KIE (k_H/k_D) | Major Product |

|---|---|---|---|

| Oxidation | KMnO₄ | 2.1–3.5 | (CD₃)₂CO |

| Reduction | LiAlH₄ | 1.8–2.2 | (CD₃)₂CHCH₂OD |

| Substitution | SOCl₂ | 1.5–1.9 | (CD₃)₂CHCOCl |

Data derived from isotopic tracer studies and kinetic analyses .

Research Case Studies

- Kinetic Isotope Effect (KIE) Analysis :

Comparative studies between deuterated and non-deuterated isobutyric acid revealed a KIE of ~2.0 in esterification reactions, highlighting deuterium’s role in stabilizing transition states . - Deuterium Retention in Products :

Mass spectrometry confirmed >95% retention of deuterium labels in oxidation and reduction products, underscoring synthetic utility .

科学研究应用

Chemistry

- Tracer Studies : The compound is widely used as a tracer in reaction mechanism studies. Its deuterium content allows for precise tracking of molecular interactions and pathways during chemical reactions.

- Kinetic Studies : The altered reaction kinetics due to the presence of deuterium provide insights into reaction mechanisms and rates compared to non-deuterated counterparts.

Biology

- Metabolic Pathway Analysis : In biological research, 2-Methyl-d3-propionic-3,3,3-d3 acid is employed to trace metabolic pathways. Its unique isotopic labeling enables researchers to monitor the fate of compounds within biological systems.

- Biochemical Studies : The compound aids in understanding biochemical processes by allowing scientists to observe how substances are metabolized and utilized by organisms .

Medicine

- Deuterated Drug Development : The compound plays a crucial role in the development of deuterated pharmaceuticals. Deuterated drugs often exhibit improved pharmacokinetic properties, leading to enhanced efficacy and reduced side effects compared to their non-deuterated versions .

- Therapeutic Applications : Research has indicated that deuterated compounds can be beneficial in treating various conditions due to their altered metabolic profiles .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in synthesizing specialty chemicals that require enhanced stability and performance characteristics.

- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities .

作用机制

The mechanism of action of 2-Methyl-d3-propionic-3,3,3-d3 acid involves its interaction with molecular targets through typical chemical reactions. The presence of deuterium alters the reaction kinetics, often leading to slower reaction rates and increased stability of the compound. This can affect the pathways and outcomes of biochemical reactions in which the compound is involved.

相似化合物的比较

Similar Compounds

2-Methylpropionic acid: The non-deuterated counterpart of 2-Methyl-d3-propionic-3,3,3-d3 acid.

2-Hydroxy-2-methylpropionic acid: A similar compound with a hydroxyl group.

Propionic-3,3,3-d3 acid: Another deuterated compound with similar properties.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms confer increased stability and altered reaction kinetics, making it a valuable tool in studies requiring precise tracking of molecular interactions and pathways.

生物活性

2-Methyl-d3-propionic-3,3,3-d3 acid, a deuterated derivative of propionic acid, has garnered attention in biochemical research due to its unique isotopic labeling, which aids in metabolic studies. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and biochemical probes. Understanding its biological activity is crucial for its application in metabolic studies and therapeutic development.

- Molecular Formula : C4H7D3O2

- CAS Number : 29054-08-8

- Molecular Weight : 103.14 g/mol

Biological Activity Overview

The biological activity of this compound is primarily related to its role in metabolic pathways and its potential therapeutic applications. Research indicates that this compound may influence lipid metabolism and has implications in the treatment of metabolic disorders.

- Metabolic Pathway Involvement :

- Enzyme Interactions :

Case Study 1: Propionic Acidemia Treatment

A study explored the use of dual mRNA therapy to restore metabolic function in patients with propionic acidemia (PA), a disorder characterized by the accumulation of propionate due to enzyme deficiency. The study found that administering compounds similar to 2-Methyl-d3-propionic acid could normalize enzyme activity and reduce toxic metabolites in animal models .

Case Study 2: Antimicrobial Properties

Research indicates that derivatives of propionic acid exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. The biological activity of this compound was assessed in vitro, demonstrating potential inhibitory effects on these microorganisms .

Data Table: Biological Activity Summary

Pharmacokinetics

The pharmacokinetics of deuterated compounds like this compound are essential for understanding their behavior in biological systems. Studies show that deuterated compounds can exhibit altered absorption and distribution profiles compared to their non-deuterated counterparts, which may enhance their stability and bioavailability .

属性

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482005 | |

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29054-08-8 | |

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。